molecular formula C9H12BrNO3S2 B12226330 1-[(4-Bromo-2-thienyl)sulfonyl]piperidin-4-ol

1-[(4-Bromo-2-thienyl)sulfonyl]piperidin-4-ol

Cat. No.: B12226330
M. Wt: 326.2 g/mol
InChI Key: ZMFIKLFBLOKMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-2-thienyl)sulfonyl]piperidin-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the thiophene ring and piperidine moiety .

Scientific Research Applications

1-[(4-Bromo-2-thienyl)sulfonyl]piperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2-thienyl)sulfonyl]piperidin-4-ol involves its interaction with specific molecular targets and pathwaysThe sulfonyl and piperidine moieties play crucial roles in these interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chloro-2-thienyl)sulfonyl]piperidin-4-ol
  • 1-[(4-Fluoro-2-thienyl)sulfonyl]piperidin-4-ol
  • 1-[(4-Methyl-2-thienyl)sulfonyl]piperidin-4-ol

Uniqueness

1-[(4-Bromo-2-thienyl)sulfonyl]piperidin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile building block for the synthesis of more complex molecules .

Properties

Molecular Formula

C9H12BrNO3S2

Molecular Weight

326.2 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)sulfonylpiperidin-4-ol

InChI

InChI=1S/C9H12BrNO3S2/c10-7-5-9(15-6-7)16(13,14)11-3-1-8(12)2-4-11/h5-6,8,12H,1-4H2

InChI Key

ZMFIKLFBLOKMGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC(=CS2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.